REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][C:8](O)([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7](C(=O)C2C=CC=CC=2)[CH2:6]1.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7][CH2:6]1 |f:1.2.3.4|
|
Name
|
1-(3-hydroxypropyl)-3-benzoyl-4-hydroxy-4-phenylpiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCN1CC(C(CC1)(C1=CC=CC=C1)O)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |